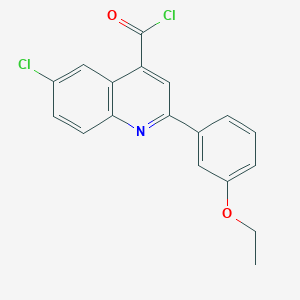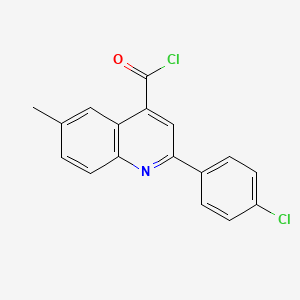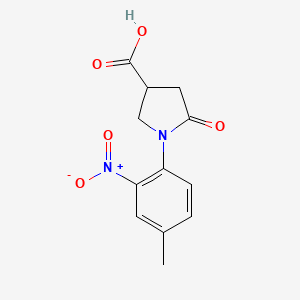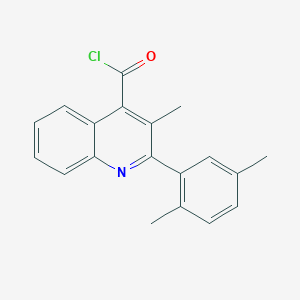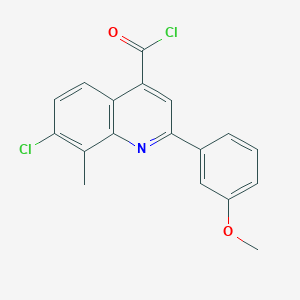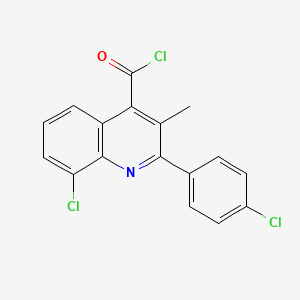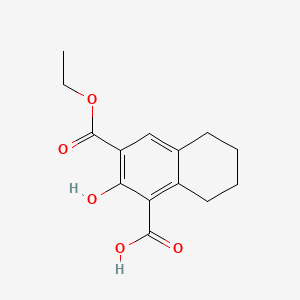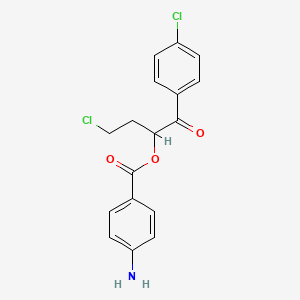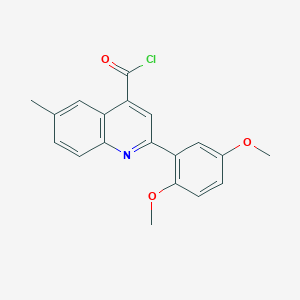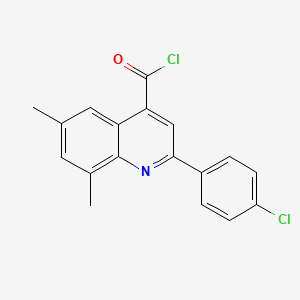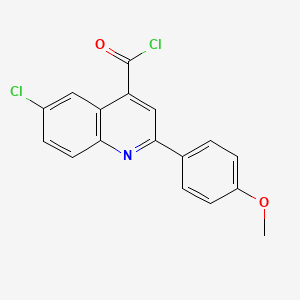
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Molecular Structure and Properties
- The molecular structure of compounds related to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has been studied for insights into their molecular properties. For example, the dihedral angles formed by the quinoline ring system and the methoxyphenyl ring have been measured, providing a deeper understanding of the molecular conformation and potential interactions (Loh et al., 2010).
Chemical Synthesis and Reactions
- The chemical synthesis and reactivity of similar compounds have been explored. For instance, studies have investigated the chlorination of quinoline derivatives under different conditions, shedding light on the chemical behavior of these compounds and their potential for further chemical modifications (Kutkevichus et al., 1974).
- Research into catalytic synthesis methods for quinoline derivatives has been conducted. These methods emphasize solvent-free, environmentally friendly approaches, potentially applicable to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Laguna et al., 2014).
Optical and Structural Analysis
- Investigations into the optical and structural properties of quinoline derivatives have been conducted. This research can provide insights into the photophysical properties and applications of such compounds, including 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Zeyada et al., 2016).
Potential Medical Applications
- Some quinoline derivatives have been studied for their diuretic properties, suggesting potential medical applications. While the focus of this research is not directly on 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, it highlights the broader therapeutic potential of the quinoline class of compounds (Shishkina et al., 2018).
Application in Radiopharmaceuticals
- Research into the radiosynthesis of quinolinone derivatives, including methods for introducing carbon-14, is relevant to the development of novel radiopharmaceuticals. This area of research could be applicable to compounds like 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Kitson et al., 2010).
Propriétés
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIOOANUDNXUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



